
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- is a derivative of 3-hydroxypyridin-4-ones This compound is part of a class of heterocyclic compounds containing a six-membered ring with one nitrogen atom
Métodos De Preparación
The synthesis of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- involves several steps. One common method is the introduction of functional groups to the pyridinone ring to achieve the desired structure. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be used in the development of pharmaceuticals for treating various medical conditions.
Industry: It can be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparación Con Compuestos Similares
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- can be compared to other similar compounds, such as:
3-Hydroxypyridin-4-one: A parent compound with similar structural features.
Fluorinated derivatives of 3-hydroxypyridin-4-ones:
The uniqueness of 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-propenyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
126071-07-6 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-ethyl-3-hydroxy-1-prop-2-enylpyridin-4-one |
InChI |
InChI=1S/C10H13NO2/c1-3-6-11-7-5-9(12)10(13)8(11)4-2/h3,5,7,13H,1,4,6H2,2H3 |
Clave InChI |
PSYSVHFNMJIPHS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)C=CN1CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


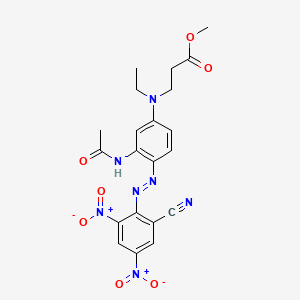

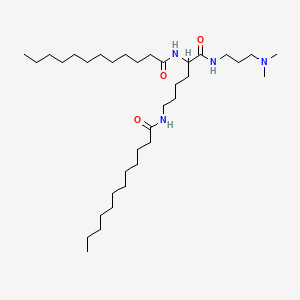
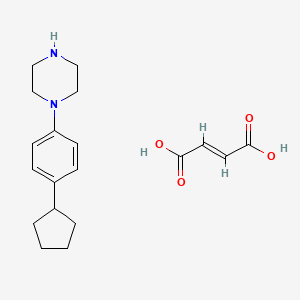
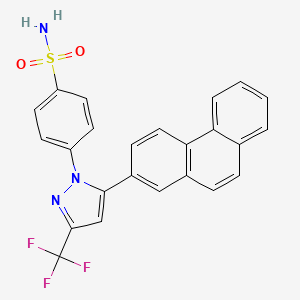
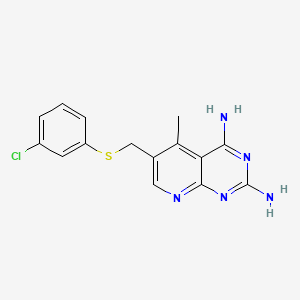


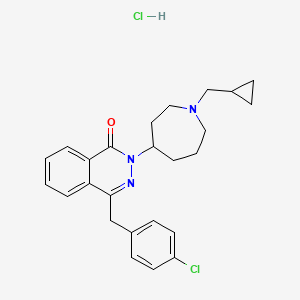
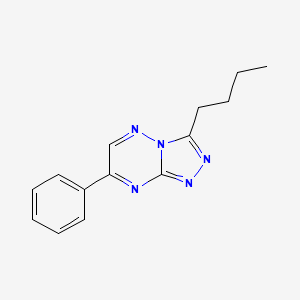
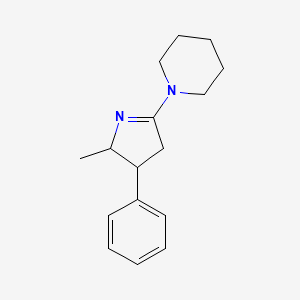


![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
